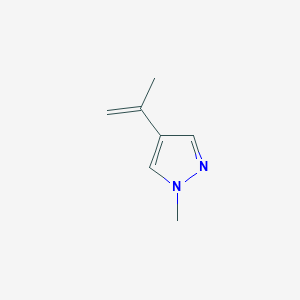

1-methyl-4-(prop-1-en-2-yl)-1H-pyrazole

CAS No.:

Cat. No.: VC13441379

Molecular Formula: C7H10N2

Molecular Weight: 122.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10N2 |

|---|---|

| Molecular Weight | 122.17 g/mol |

| IUPAC Name | 1-methyl-4-prop-1-en-2-ylpyrazole |

| Standard InChI | InChI=1S/C7H10N2/c1-6(2)7-4-8-9(3)5-7/h4-5H,1H2,2-3H3 |

| Standard InChI Key | DTYIOVHQBPAFRT-UHFFFAOYSA-N |

| SMILES | CC(=C)C1=CN(N=C1)C |

| Canonical SMILES | CC(=C)C1=CN(N=C1)C |

Introduction

Chemical Identification and Structural Properties

The molecular formula of 1-methyl-4-(prop-1-en-2-yl)-1H-pyrazole is C₇H₁₀N₂, with a molecular weight of 122.17 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 1-methyl-4-prop-1-en-2-ylpyrazole |

| SMILES | CC(=C)C1=CN(N=C1)C |

| InChIKey | DTYIOVHQBPAFRT-UHFFFAOYSA-N |

| Synonyms | SCHEMBL17881943, AKOS013993327 |

The prop-1-en-2-yl group at position 4 introduces an allylic double bond, potentially enhancing reactivity for further functionalization . X-ray crystallography or computational modeling would clarify its preferred conformations, but such data remain unpublished.

Synthesis and Reactivity

Synthetic Routes

While no direct synthesis protocol for this compound is documented, analogous pyrazole derivatives are typically synthesized via:

-

Knorr Pyrazole Synthesis: Condensation of hydrazines with 1,3-diketones or α,β-unsaturated ketones .

-

Alkylation: Substitution at the pyrazole nitrogen using methylating agents like iodomethane .

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling to introduce aryl/alkenyl groups .

For example, 1-methyl-4-(prop-2-yn-1-yl)-1H-pyrazole (CAS: 2229156-14-1), a structurally related compound, is synthesized via nucleophilic substitution of 4-chloro-1-methylpyrazole with propargyl bromide . Adapting this method with allylic bromides could yield the target compound.

Reactivity

The allylic double bond in the prop-1-en-2-yl group permits electrophilic additions (e.g., bromination) and Diels-Alder reactions, making it a versatile intermediate . The methyl group at N1 sterically hinders certain reactions, directing substitutions to the C3 and C5 positions .

Physicochemical and Spectroscopic Data

Spectroscopic Characterization:

-

IR: Expected peaks include C=N stretching (~1600 cm⁻¹) and C=C vibrations (~1650 cm⁻¹) .

-

¹H NMR: Methyl groups (δ 1.8–2.1 ppm), pyrazole protons (δ 6.5–7.5 ppm), and allylic protons (δ 5.0–5.5 ppm) .

Industrial and Research Applications

Pharmaceutical Intermediates

This compound could serve as a precursor for:

-

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Analogous to celecoxib .

-

Kinase Inhibitors: Modifying the allyl group may enhance binding to ATP pockets .

Material Science

Conjugated pyrazoles are explored as organic semiconductors due to their planar structure and electron-deficient rings .

Future Directions

-

Synthetic Optimization: Developing one-pot methods to improve yield and purity.

-

Biological Screening: Testing against cancer cell lines (e.g., MCF-7, HeLa) and microbial strains.

-

Structure-Activity Relationship (SAR) Studies: Correlating substituent effects with COX-2 inhibition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume